6-methyl-3-[4-(3-methylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
6-methyl-3-[4-(3-methylphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-11-4-3-5-12(10-11)22-6-8-23(9-7-22)17(25)15-13-14(20-27-15)16(24)21(2)18(26)19-13/h3-5,10H,6-9H2,1-2H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHDMZGKEPLTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[4-(3-methylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-[4-(3-methylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a series of chemical reactions involving piperazine derivatives and thiazolo-pyrimidine frameworks. The synthetic routes often include the use of specific catalysts and reagents to enhance yield and selectivity. For instance, hybrid catalysts have been employed to facilitate the synthesis of similar heterocyclic compounds, showcasing the importance of catalyst choice in achieving desired chemical structures .
Biological Activities
Anticancer Properties
Research indicates that derivatives of thiazolo[4,3-d]pyrimidine compounds exhibit significant anticancer activity. A study highlighted novel thiopyrano[2,3-d]thiazole-pyrazole hybrids demonstrating potent anticancer effects . The incorporation of piperazine moieties in the structure may enhance interaction with biological targets involved in cancer progression.
Antimicrobial Effects
Compounds similar to 6-methyl-3-[4-(3-methylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione have shown antibacterial and antifungal activities. The thiazole and pyrimidine rings are known for their ability to disrupt microbial cell functions .
Case Study 1: Anticancer Activity
A recent study investigated a series of thiazolo-pyrimidine derivatives for their cytotoxicity against various cancer cell lines. The results indicated that compounds with a piperazine substituent exhibited enhanced potency compared to their non-piperazine counterparts. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of similar thiazolo-pyrimidine derivatives. The study revealed that certain derivatives showed promising activity against resistant strains of bacteria and fungi. The structure-activity relationship (SAR) analysis suggested that modifications on the piperazine ring could lead to improved efficacy .
Mechanism of Action
The mechanism of action of 6-methyl-3-[4-(3-methylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its enzyme inhibitory activities.
Triazole-Pyrimidine Hybrids: Evaluated for their neuroprotective and anti-inflammatory properties.
Uniqueness
6-methyl-3-[4-(3-methylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione stands out due to its unique combination of a thiazolopyrimidine core with a piperazine and methylphenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
The compound 6-methyl-3-[4-(3-methylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes a thiazolo-pyrimidine core. Its molecular formula is , and it features a piperazine moiety which is often associated with various biological activities.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar thiazolo-pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable study evaluated the cytotoxicity of 36 disubstituted derivatives against 60 human cancer cell lines, revealing promising results for those containing the thiazolo-pyrimidine scaffold .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds in this class have been documented to exhibit significant antibacterial and antifungal properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
The proposed mechanism of action for compounds with similar structures includes:
- Inhibition of Enzyme Activity : Many thiazolo-pyrimidines act as enzyme inhibitors (e.g., carbonic anhydrase inhibitors), which are crucial in various metabolic pathways.
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Certain compounds can interfere with the cell cycle, leading to growth inhibition in cancer cells.
Study 1: Anticancer Evaluation
A study conducted by Marathe et al. synthesized various thiazolo-pyrimidine derivatives and assessed their cytotoxicity against a panel of cancer cell lines. The results indicated that specific substitutions on the thiazolo-pyrimidine ring significantly enhanced cytotoxic activity, suggesting that structural modifications could optimize therapeutic efficacy .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of related piperazine-containing compounds. The study found that these derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for synthesizing this thiazolo-pyrimidine-piperazine hybrid compound?
The compound is synthesized via multi-step protocols involving:
- Condensation reactions : Reacting precursors like 4-alkoxyacetophenone with hydrazine derivatives under reflux in ethanol with glacial acetic acid (yielding ethylidene hydrazine intermediates) .
- Ring-closing formylation : Using Vilsmeier-Haack-Arnold conditions (POCl₃/DMF) to form pyrazole-carbaldehyde intermediates .
- Coupling reactions : Barbituric acid or thiobarbituric acid is coupled with intermediates in refluxing EtOH/H₂O . Critical parameters include temperature control during reflux and solvent selection (e.g., ethanol vs. methylene chloride) to optimize yields .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and piperazine-thiazole connectivity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves atomic coordinates and displacement parameters for the thiazolo-pyrimidine core .
Q. How can researchers evaluate the compound’s biological activity in preliminary assays?
- In vitro enzymatic assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure inhibition constants (IC₅₀) .
- Antimicrobial screening : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) with streptomycin/clotrimazole as reference drugs .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while ethanol/water mixtures improve cyclization efficiency .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate condensation and coupling steps .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated by ICReDD’s workflow .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism) in piperazine or thiazole moieties .
- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals in crowded spectral regions .
- Comparative analysis : Cross-validate with structurally analogous compounds (e.g., pyrazolo[3,4-b]pyrazine derivatives) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Modify the 3-methylphenyl group on the piperazine ring to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Replace the thiazolo-pyrimidine core with triazolo or oxadiazole systems to probe scaffold flexibility .
- Molecular docking : Map interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina .
Q. What methodologies address challenges in isolating hygroscopic intermediates during synthesis?
- Anhydrous workup : Use sodium sulfate or molecular sieves to remove residual water .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of acid-sensitive intermediates (e.g., carbamoyl groups) .
- Chromatographic purification : Flash chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) improves isolation .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to forecast absorption, metabolism, and toxicity .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for piperazine-modified analogs .
- Solubility modeling : COSMO-RS predicts solubility in biorelevant media (e.g., simulated intestinal fluid) .
Methodological Considerations
- Contradiction handling : Discrepancies in biological activity data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay-specific conditions (e.g., pH, cell line variability). Replicate studies under standardized protocols .
- Data validation : Cross-reference synthetic yields and spectral data with peer-reviewed protocols for analogous heterocycles (e.g., triazolo-pyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
